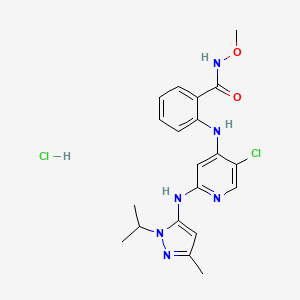

GSK-2256098 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1416771-10-2 |

|---|---|

Molecular Formula |

C20H24Cl2N6O2 |

Molecular Weight |

451.3 g/mol |

IUPAC Name |

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]-4-pyridinyl]amino]-N-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C20H23ClN6O2.ClH/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4;/h5-12H,1-4H3,(H,26,28)(H2,22,23,24);1H |

InChI Key |

KWSGTBMHVKYZMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

GSK-2256098 Hydrochloride: A Deep Dive into its Mechanism of Action as a Focal Adhesion Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2256098 hydrochloride is a potent and selective, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors, regulating key processes such as cell adhesion, migration, proliferation, and survival.[2] Upregulation and hyperactivation of FAK are frequently observed in a variety of human cancers, correlating with advanced disease and poor prognosis. This has positioned FAK as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of GSK-2256098, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action: FAK Inhibition

GSK-2256098 exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of FAK. The primary molecular mechanism involves the inhibition of FAK autophosphorylation at tyrosine 397 (Y397).[1][3][4] This autophosphorylation event is a critical step in the activation of FAK, as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment of Src leads to the phosphorylation of other tyrosine residues within FAK and the formation of a signaling complex that activates multiple downstream pathways essential for tumor progression.

By preventing the autophosphorylation of FAK at Y397, GSK-2256098 effectively blocks the recruitment and activation of Src, thereby inhibiting the downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][3] This disruption of FAK-mediated signaling ultimately leads to the observed anti-proliferative, pro-apoptotic, and anti-migratory effects in cancer cells. GSK-2256098 exhibits high selectivity for FAK, with approximately 1000-fold greater specificity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][5]

Quantitative Data

The potency and selectivity of GSK-2256098 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Potency of GSK-2256098

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Ki (app) for FAK | 0.4 nM | Cell-free kinase assay | [1] |

| IC50 (enzymatic) | 1.5 nM | Cell-free kinase assay | [2] |

| IC50 (cellular pFAK Y397) | 8.5 nM | U87MG (Glioblastoma) | [1][5] |

| IC50 (cellular pFAK Y397) | 12 nM | A549 (Lung Carcinoma) | [1][5] |

| IC50 (cellular pFAK Y397) | 15 nM | OVCAR8 (Ovarian Carcinoma) | [1][5] |

Table 2: Preclinical Efficacy of GSK-2256098 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Glioblastoma cell lines | Glioblastoma | Growth Inhibition | - | Among the most sensitive in a panel of 95 cancer cell lines | [2] |

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Inhibition of pFAK Y397 | % Inhibition | Ranged from <20% to >90% across 6 cell lines | [3][4] |

| L3.6P1 | Pancreatic Cancer | Cell Viability, Anchorage-Independent Growth, Motility | - | Dose-dependent decrease | [3][4] |

| U87MG | Glioblastoma | Subcutaneous Xenograft | Inhibition of pFAK | Dose- and time-dependent inhibition | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Caption: FAK Signaling Pathway and Inhibition by GSK-2256098.

Caption: Experimental Workflow for Western Blot Analysis of pFAK.

Caption: Logical Relationship of FAK Inhibition to Anti-Tumor Activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GSK-2256098.

In Vitro FAK Kinase Inhibition Assay (Generic Protocol)

This assay determines the direct inhibitory effect of GSK-2256098 on FAK kinase activity.

-

Materials:

-

Recombinant human FAK enzyme

-

FAK substrate (e.g., poly(E4Y))

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

GSK-2256098 (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare serial dilutions of GSK-2256098 in kinase assay buffer.

-

In a 96-well plate, add the FAK enzyme, FAK substrate, and the GSK-2256098 dilutions.

-

Initiate the kinase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular pFAK Y397 Inhibition Assay (Western Blot)

This assay measures the ability of GSK-2256098 to inhibit FAK autophosphorylation in a cellular context.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., U87MG, A549, OVCAR8) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of GSK-2256098 (e.g., 0.1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).[3]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

-

Quantify the band intensities to determine the extent of pFAK inhibition.

-

Cell Viability Assay (MTS Assay)

This assay assesses the effect of GSK-2256098 on the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., pancreatic ductal adenocarcinoma cell lines)

-

GSK-2256098

-

MTS reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK-2256098 and a vehicle control for 24, 48, or 72 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

In Vivo Tumor Xenograft Study (U87MG Glioblastoma Model)

This study evaluates the anti-tumor efficacy of GSK-2256098 in a preclinical animal model.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID).

-

Subcutaneously inject U87MG human glioblastoma cells into the flank of each mouse.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer GSK-2256098 orally at various doses or a vehicle control daily.

-

-

Efficacy Evaluation:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pFAK, immunohistochemistry for proliferation and apoptosis markers).

-

Conclusion

This compound is a highly potent and selective inhibitor of Focal Adhesion Kinase. Its mechanism of action is centered on the inhibition of FAK autophosphorylation at Y397, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The preclinical data robustly supports its anti-tumor activity in various cancer models. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of FAK inhibition. The ongoing clinical evaluation of GSK-2256098 will further elucidate its role in the treatment of various solid tumors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of GSK-2256098 Hydrochloride: A FAK-Targeted Anticancer Agent

Introduction

GSK-2256098 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] Developed by GlaxoSmithKline, it represents a targeted therapeutic strategy against various cancers.[3] FAK is a non-receptor tyrosine kinase that is overexpressed and hyperactivated in a multitude of human cancers, playing a pivotal role in cell proliferation, survival, migration, and invasion.[4] By targeting FAK, GSK-2256098 disrupts key signaling pathways that drive tumor progression and metastasis.[5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical, and clinical development of GSK-2256098, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Rationale for Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase is a critical mediator in the signaling networks that promote cancer.[4] It acts as a central hub, integrating signals from the extracellular matrix (ECM) via integrins and from growth factor receptors.[4][6] This integration controls a wide array of cellular functions essential for tumorigenesis.[4] FAK's activation is a multi-step process initiated by integrin clustering or growth factor stimulation, leading to its autophosphorylation at tyrosine 397 (Y397).[4][7] This event creates a binding site for Src family kinases, resulting in the full activation of FAK and the phosphorylation of numerous downstream substrates that promote cancer hallmarks.[4][8] The overexpression of FAK is correlated with poor clinical outcomes in many cancers, making it a high-value therapeutic target.[4][6]

Mechanism of Action of GSK-2256098

GSK-2256098 is an ATP-competitive, reversible inhibitor of FAK with high selectivity.[1][2] It is approximately 1,000-fold more specific for FAK than for the closely related kinase Pyk2.[7] The primary mechanism of action involves inhibiting the autophosphorylation of FAK at the Y397 site.[3][7] This inhibition prevents the recruitment and activation of Src, thereby blocking downstream signaling cascades.[5] Key pathways attenuated by GSK-2256098 include the PI3K/Akt and ERK/MAPK pathways, which are crucial for cell survival, proliferation, and migration.[2][5][7]

Preclinical Development

In Vitro Activity

GSK-2256098 has demonstrated potent inhibition of FAK phosphorylation and cell growth across a variety of cancer cell lines. In cellular assays, it inhibits FAK Y397 phosphorylation with low nanomolar potency.[2][7] Glioblastoma cell lines were identified as some of the most sensitive to the compound.[1]

| Cell Line | Cancer Type | IC50 (pFAK Y397 Inhibition) | Reference |

| U87MG | Glioblastoma | 8.5 nM | [2][7] |

| A549 | Lung | 12 nM | [2][7] |

| OVCAR8 | Ovary | 15 nM | [2][7] |

In Vivo Studies

Preclinical xenograft models have confirmed the antitumor activity of GSK-2256098. In a subcutaneous U87MG human glioma xenograft model, dose- and time-dependent inhibition of pFAK was observed, which correlated with the blood concentration of the drug.[1] Studies in an orthotopic murine model of PTEN-mutant uterine cancer showed that treatment resulted in lower tumor weights, fewer metastases, reduced microvessel density, decreased cell proliferation, and higher rates of apoptosis.[2]

Pharmacokinetics

Pharmacokinetic studies in rodents indicated that GSK-2256098 has limited penetration of the intact blood-brain barrier (BBB).[1] Brain-to-plasma concentration ratios in rats were low, and the compound was identified as a substrate for the P-glycoprotein (Pgp) efflux pump, which contributes to its poor CNS penetration.[1]

| Time After Oral Dose | Brain:Plasma Concentration Ratio |

| 20 minutes | 0.08 |

| 40 minutes | 0.06 |

| 60 minutes | 0.07 |

Clinical Development

Phase I Studies in Advanced Solid Tumors

A Phase I dose-escalation study was conducted in 62 patients with advanced solid tumors to determine the safety, pharmacokinetics, and maximum tolerated dose (MTD) of GSK-2256098.[9][10]

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 1000 mg, twice daily (BID) | [1][9][10] |

| Dose-Limiting Toxicities (DLTs) | Grade 2 proteinuria (1000 mg), Grade 2 nausea, vomiting, fatigue (1250 mg), Grade 3 asthenia and Grade 2 fatigue (1500 mg) | [1][9][10] |

| Most Frequent Adverse Events (>25%) | Nausea (76%), Diarrhea (65%), Vomiting (58%), Decreased appetite (47%) (Majority Grade 1-2) | [9][10] |

| Pharmacokinetics | Generally dose-proportional with a geometric mean elimination half-life of 4-9 hours | [9][10] |

| Clinical Activity | Minor responses observed in patients with mesothelioma and melanoma | [1][11] |

Phase I Study in Recurrent Glioblastoma

Given the preclinical activity in glioblastoma cell lines, an expansion cohort of a Phase I study evaluated GSK-2256098 in patients with recurrent glioblastoma.[1] This study included a positron-emission tomography (PET) substudy using [11C]-labeled GSK-2256098 to assess its penetration across the compromised BBB in tumors.[1][12]

Thirteen patients were treated across three dose cohorts (1000 mg, 750 mg, and 500 mg, all twice daily).[1][13] The MTD was confirmed at 1000 mg twice daily, with cerebral edema being a dose-limiting toxicity.[12][13] The PET substudy revealed that while GSK-2256098 crossed into normal brain tissue at low levels, it achieved markedly higher concentrations within the tumor, consistent with a disrupted BBB.[1][13] A best response of stable disease was observed in three patients, with one patient remaining on treatment for 11.3 months.[1][12]

| Tissue | [11C]GSK2256098 Volume of Distribution (VT) | Reference |

| Tumor Tissue | 0.9 | [1][12][13] |

| Surrounding T2 Enhancing Areas | 0.5 | [1][12][13] |

| Normal Brain | 0.4 | [1][12][13] |

Combination Therapy Trials

The rationale for combining FAK inhibitors with other targeted agents is strong, as FAK signaling can be an adaptive resistance mechanism.[14] Clinical trials have been initiated to explore GSK-2256098 in combination with other inhibitors, such as the MEK inhibitor trametinib in patients with advanced solid tumors, including pancreatic ductal adenocarcinoma.[15][16]

Experimental Protocols

FAK Inhibition Assay (Western Blot for pFAK Y397)

This protocol is used to confirm the on-target effect of GSK-2256098 by measuring the reduction in FAK autophosphorylation.[14]

-

Cell Seeding and Treatment: Plate cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of GSK-2256098 (e.g., 0-1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-FAK (Y397) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for total FAK to ensure equal loading.

Cell Viability Assay (MTT/MTS-based)

This assay determines the effect of GSK-2256098 on cell proliferation and viability.[14]

-

Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate overnight.[14]

-

Drug Treatment: Treat the cells with a serial dilution of GSK-2256098 for 48 to 72 hours.[2] Include vehicle-only wells as a control.

-

Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[14]

-

Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or acid-isopropanol) to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[14]

-

Data Analysis: Normalize the absorbance of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the drug concentration and use non-linear regression to determine the IC50 value.[14]

In Vivo Tumor Xenograft Study

This protocol assesses the in vivo efficacy of GSK-2256098.[14]

-

Cell Implantation: Subcutaneously inject approximately 1-5 million cancer cells suspended in PBS (or a 1:1 mixture with Matrigel) into the flank of immunocompromised mice.[14]

-

Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, GSK-2256098 at various doses). Administer the compound orally according to the planned schedule.

-

Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be weighed and processed for further analysis, such as Western blotting for pFAK or immunohistochemistry for proliferation (Ki67) and apoptosis (TUNEL) markers.[2]

Mandatory Visualizations

Caption: FAK signaling pathway and inhibition by GSK-2256098.

Caption: Experimental workflow for IC50 determination.

References

- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Facebook [cancer.gov]

- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol Online: Cell Proliferation Assay [protocol-online.org]

GSK-2256098 Hydrochloride: A Technical Guide to its Target and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK-2256098 hydrochloride, a potent and selective small molecule inhibitor. The focus is on its molecular target, binding mechanism, and the downstream signaling pathways it modulates. This document synthesizes publicly available data to offer a comprehensive resource for professionals in the field of oncology and drug discovery.

Executive Summary

This compound is a reversible and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step in FAK activation.[1][3][4][5][6] By inhibiting FAK's kinase activity, GSK-2256098 disrupts key cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and angiogenesis.[7][8] This inhibitor has demonstrated significant preclinical activity in various cancer cell lines and has been evaluated in clinical trials for diseases such as glioblastoma.[2][9]

Target Protein: Focal Adhesion Kinase (FAK)

The designated molecular target of GSK-2256098 is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene.[4][10] FAK is a crucial mediator of signaling pathways initiated by integrins and growth factor receptors, playing a pivotal role in cell-extracellular matrix interactions.[2][7] Overexpression and constitutive activation of FAK are frequently observed in a multitude of solid tumors and are often associated with poor prognosis.[2]

Activation of FAK is initiated by autophosphorylation at the Y397 residue.[2][10] This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex. This complex, in turn, phosphorylates other substrates and activates multiple downstream signaling cascades essential for tumor progression.[2]

Binding Site and Mechanism of Action

GSK-2256098 functions as an ATP-competitive inhibitor, directly targeting the kinase domain of FAK.[1][2] The binding of GSK-2256098 to the ATP-binding pocket of FAK prevents the autophosphorylation of the tyrosine 397 residue.[1][3][4][5] This inhibition of Y397 phosphorylation is the key molecular event that blocks the downstream signaling functions of FAK.[4][5] The inhibition is reversible, and the compound exhibits high selectivity for FAK over other kinases, including its closest family member, Pyk2, for which it has an approximately 1000-fold greater specificity.[2][3][4]

Quantitative Data

The potency and selectivity of GSK-2256098 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of GSK-2256098

| Parameter | Value | Reference |

| Apparent Kᵢ | 0.4 nM | [1] |

| Enzymatic IC₅₀ | 1.5 nM | [2] |

Table 2: Cellular Potency of GSK-2256098 (Inhibition of FAK Y397 Phosphorylation)

| Cell Line | Cancer Type | IC₅₀ | Reference |

| U87MG | Glioblastoma | 8.5 nM | [1][3][6] |

| A549 | Lung Cancer | 12 nM | [1][3][6] |

| OVCAR8 | Ovarian Cancer | 15 nM | [1][3][6] |

Downstream Signaling Pathways

By inhibiting FAK, GSK-2256098 effectively suppresses several downstream signaling pathways that are critical for tumor cell survival and proliferation. The most prominently affected cascades are the PI3K/Akt and ERK/MAPK pathways.[1][4][7] Inhibition of these pathways ultimately leads to decreased cell viability, reduced motility, and the induction of apoptosis.[1][4]

Experimental Protocols

Detailed experimental procedures are proprietary to the conducting research institutions. However, based on published studies, the methodologies for key experiments can be outlined as follows.

Western Blot Analysis for FAK Phosphorylation

This assay is used to determine the inhibitory effect of GSK-2256098 on FAK autophosphorylation in cellular contexts.

-

Cell Culture and Treatment: Cancer cell lines (e.g., U87MG, A549, OVCAR8) are cultured to approximately 70% confluence.[1] The cells are then incubated with varying concentrations of GSK-2256098 (e.g., 0.1–10 μM) for a specified duration, such as 30 minutes.[1][6]

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated FAK at Y397. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The same membrane can be stripped and re-probed for total FAK and a loading control (e.g., GAPDH).[11]

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified using densitometry. The ratio of phosphorylated FAK to total FAK is calculated to determine the extent of inhibition.

Cell Viability and Clonogenic Assays

These assays assess the impact of GSK-2256098 on cell survival and proliferative capacity.

-

Cell Viability (MTS/MTT Assay): Cells are seeded in 96-well plates and treated with a range of GSK-2256098 concentrations for 48 to 72 hours.[1][11] A tetrazolium-based reagent (MTS or MTT) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured to quantify cell viability relative to untreated controls.[11]

-

Clonogenic Survival Assay: Following treatment with GSK-2256098 for 48-72 hours, cells are re-seeded at a low density in fresh medium and allowed to grow for approximately 9 days.[1] The resulting colonies are then fixed, stained (e.g., with crystal violet), and counted to determine the long-term effects of the compound on cell proliferation.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Focal Adhesion Kinase. Its mechanism of action, centered on the ATP-competitive inhibition of the FAK kinase domain and the prevention of Y397 autophosphorylation, is robustly supported by biochemical and cellular data. By disrupting the FAK signaling nexus, GSK-2256098 effectively attenuates key oncogenic pathways, providing a strong rationale for its continued investigation and development as a targeted cancer therapeutic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

GSK-2256098 Hydrochloride: A Technical Guide to its Modulation of the FAK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-2256098 hydrochloride is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, proliferation, migration, and survival, making it a key target in oncology.[2] This technical guide provides an in-depth overview of the mechanism of action of GSK-2256098, its modulation of the FAK signaling pathway, and detailed experimental protocols for its characterization.

Introduction to Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a key mediator of signaling from integrins and growth factor receptors to the cell interior.[1] Upon activation, FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue.[3] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[2] The subsequent formation of the FAK/Src complex initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and ERK/MAPK pathways, which are crucial for regulating cell survival, proliferation, and motility.[3][4] Dysregulation of the FAK signaling pathway is a common feature in many cancers, contributing to tumor progression and metastasis.[3]

Mechanism of Action of this compound

GSK-2256098 acts as a potent inhibitor of FAK by competing with ATP for binding to the kinase domain.[5] This direct inhibition prevents the crucial autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and the subsequent activation of downstream signaling pathways.[3] By inhibiting FAK, GSK-2256098 effectively attenuates signals that promote cell proliferation, survival, and migration, leading to anti-tumor activity.[3] The high selectivity of GSK-2256098 for FAK over other kinases, such as the closely related Pyk2, minimizes off-target effects.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various preclinical models.

Table 1: In Vitro Potency of GSK-2256098

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (appparent) | 0.4 nM | FAK kinase assay | [1] |

| IC50 (enzymatic) | 1.5 nM | FAK enzymatic assay | [5] |

| IC50 (cellular, pFAK Y397) | 8.5 nM | U87MG (Glioblastoma) | [6] |

| IC50 (cellular, pFAK Y397) | 12 nM | A549 (Lung Cancer) | [6] |

| IC50 (cellular, pFAK Y397) | 15 nM | OVCAR8 (Ovarian Cancer) | [6] |

Table 2: Preclinical Efficacy of GSK-2256098 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Cell Line | FAK Y397 Phosphorylation Inhibition (at 10 µM) | Reference |

| PANC-1 | <20% (Least Sensitive) | [3] |

| L3.6pl | >90% (Most Sensitive) | [3] |

Table 3: Clinical Trial Information for GSK-2256098

| Phase | Status | Tumor Types | Maximum Tolerated Dose (MTD) | Key Findings | Reference |

| Phase I | Completed | Advanced Solid Tumors | 1000 mg twice daily | Well-tolerated with evidence of clinical activity. | [7][8] |

| Phase I Expansion Cohort | Completed | Recurrent Glioblastoma | 1000 mg twice daily | Tolerable; crossed the blood-brain barrier at higher levels in tumors. | [5] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the FAK signaling pathway, the mechanism of inhibition by GSK-2256098, and a general workflow for evaluating its cellular effects.

Caption: FAK signaling pathway and inhibition by GSK-2256098.

Caption: Experimental workflow for evaluating GSK-2256098.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GSK-2256098.

Western Blot Analysis for FAK Phosphorylation

This protocol details the detection of phosphorylated FAK (pFAK) at Y397, as well as downstream targets pAkt and pERK, in cancer cells following treatment with GSK-2256098.

Materials:

-

Cancer cell lines (e.g., PANC-1, L3.6pl)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-pFAK (Y397), anti-FAK, anti-pAkt (Ser473), anti-Akt, anti-pERK (Thr202/Tyr204), anti-ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of GSK-2256098 (e.g., 0.1–10 µM) for a specified time (e.g., 1 hour).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal and quantify band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with GSK-2256098.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Drug Treatment: Treat cells with a range of GSK-2256098 concentrations for a specified duration (e.g., 48-72 hours).[1]

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with GSK-2256098, indicating long-term cell survival.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low density of cells in 6-well plates.

-

Drug Treatment: Treat the cells with GSK-2256098 for a defined period (e.g., 24 hours).

-

Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction by normalizing the number of colonies in treated wells to that in untreated control wells.

Wound Healing (Scratch) Assay

This assay measures the effect of GSK-2256098 on cell migration.

Materials:

-

Cancer cell lines

-

6-well plates

-

Sterile pipette tip

-

Microscope with a camera

Procedure:

-

Monolayer Formation: Grow cells to a confluent monolayer in 6-well plates.

-

Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Drug Treatment: Wash the cells to remove debris and add fresh medium containing GSK-2256098.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is closed.

-

Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure.

Soft Agar Assay for Anchorage-Independent Growth

This assay evaluates the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells, and the inhibitory effect of GSK-2256098.

Materials:

-

Cancer cell lines

-

This compound

-

Agar

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension in Top Agar: Mix cells with a low-melting-point agar (0.3-0.4%) in culture medium containing GSK-2256098.

-

Plating: Overlay the cell-agar suspension onto the base layer.

-

Incubation: Incubate the plates for 2-3 weeks, adding fresh medium periodically to prevent drying.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count them under a microscope.

-

Data Analysis: Compare the number and size of colonies in treated versus untreated wells.

Conclusion

This compound is a highly potent and selective FAK inhibitor that effectively modulates the FAK signaling pathway. By inhibiting the autophosphorylation of FAK at Y397, GSK-2256098 disrupts downstream PI3K/Akt and ERK/MAPK signaling, leading to reduced cell proliferation, survival, and migration in various cancer models. The comprehensive data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into the clinical applications and potential combination therapies with GSK-2256098 is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vitro Profile of GSK-2256098 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies conducted with GSK-2256098 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This document details the compound's mechanism of action, its effects on cancer cell lines, and comprehensive protocols for key in vitro assays.

Core Concepts: Mechanism of Action

GSK-2256098 is an ATP-competitive, reversible inhibitor of FAK with high selectivity.[1][2] Its primary mechanism of action involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397).[1][3][4] This inhibition of FAK Y397 phosphorylation prevents the recruitment and activation of downstream signaling proteins, most notably Src-family kinases. The disruption of the FAK/Src complex subsequently attenuates multiple signaling pathways crucial for tumor progression, including those involved in cell adhesion, migration, proliferation, and survival.[1][3] GSK-2256098 exhibits approximately 1000-fold greater selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][3]

The inhibition of FAK signaling by GSK-2256098 leads to a reduction in the phosphorylation of downstream effectors such as Akt and ERK, which are key components of the PI3K/Akt and MAPK signaling pathways, respectively.[1][4] This ultimately results in decreased cell viability, induction of apoptosis, and reduced motility and invasion in susceptible cancer cell lines.[1][3][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound across various cancer cell lines.

Table 1: Inhibition of FAK Y397 Phosphorylation

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR8 | Ovary | 15 | [1][3] |

| U87MG | Brain | 8.5 | [1][3] |

| A549 | Lung | 12 | [1][3] |

Table 2: Antiproliferative Activity (Cell Viability)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic | > 50 | [3] |

| L3.6P1 | Pancreatic | Not Reported | |

| 786-0 | Kidney | > 50 | [3] |

| BXPC-3 | Pancreatic | > 50 | [3] |

| DU-145 | Prostate | > 40 | [3] |

| MDA-MB-231 | Breast | 3.82 | [3] |

| NCI-H1975 | Lung | > 50 | [3] |

Table 3: Enzymatic Inhibition

| Target | Ki (nM) | Reference |

| FAK | 0.4 | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments performed with GSK-2256098.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of FAK and downstream signaling proteins.

Materials:

-

Cell Lines: e.g., PANC-1, L3.6P1, OVCAR8, U87MG, A549

-

Reagents: this compound, DMSO, Cell Culture Media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Antibiotics, NP-40 or RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, SDS-PAGE Gels (e.g., 8%), PVDF membranes, Transfer Buffer, TBST (Tris-Buffered Saline with Tween-20), Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST), ECL Western Blotting Substrate.

-

Primary Antibodies:

-

Anti-phospho-FAK (Y397)

-

Anti-FAK

-

Anti-phospho-Akt (Ser473)

-

Anti-Akt

-

Anti-phospho-ERK (Thr202/Tyr204)

-

Anti-ERK

-

Anti-GAPDH (as a loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of GSK-2256098 (e.g., 0.1-10 µM) or DMSO vehicle control for the specified time (e.g., 1 hour).[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with NP-40 or RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the total protein and/or loading control.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell Lines: e.g., PANC-1, L3.6P1

-

Reagents: this compound, DMSO, Cell Culture Media, FBS, 96-well plates, MTS reagent.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of GSK-2256098 (e.g., 0.1 to 200 µM) for 72 hours.

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and reproductive integrity.

Materials:

-

Cell Lines: e.g., PANC-1, L3.6P1

-

Reagents: this compound, DMSO, Cell Culture Media, FBS, 6-well plates, Crystal Violet staining solution.

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of GSK-2256098 for 48-72 hours.

-

Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for 9-14 days to allow for colony formation.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Counting: Count the number of colonies (typically >50 cells) in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Soft Agar (Anchorage-Independent Growth) Assay

This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation.

Materials:

-

Cell Lines: e.g., PANC-1, L3.6P1

-

Reagents: this compound, DMSO, Cell Culture Media, FBS, Agarose, 6-well plates, Crystal Violet.

Procedure:

-

Base Layer: Prepare a base layer of 0.5-0.6% agarose in culture medium in 6-well plates and allow it to solidify.

-

Cell Layer: Resuspend cells in a top layer of 0.3-0.4% agarose in culture medium containing different concentrations of GSK-2256098 (e.g., 0-25 µM).

-

Plating: Carefully layer the cell-agarose suspension on top of the base layer.

-

Incubation: Incubate the plates for 2-3 weeks, adding fresh medium with the respective drug concentrations periodically to prevent drying.

-

Staining and Counting: Stain the colonies with crystal violet and count them.

-

Analysis: Normalize the number of colonies in the treated wells to the control wells.

Wound Healing (Scratch) Assay

This assay evaluates cell migration and motility.

Materials:

-

Cell Lines: e.g., PANC-1, L3.6P1

-

Reagents: this compound, DMSO, Cell Culture Media, FBS, Culture inserts or a sterile pipette tip.

Procedure:

-

Monolayer Formation: Grow cells to a confluent monolayer in a 6-well or 12-well plate.

-

Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip or by removing a culture insert.

-

Washing: Gently wash with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of GSK-2256098.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This guide provides a comprehensive overview of the preclinical in vitro data and methodologies for this compound. Researchers can use this information to design and interpret experiments aimed at further elucidating the therapeutic potential of this FAK inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GSK-2256098 Hydrochloride: A Technical Overview of Initial Antineoplastic Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial antineoplastic activity of GSK-2256098 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The following sections detail its mechanism of action, summarize key preclinical and early clinical data, and outline the experimental methodologies used in its initial evaluation.

Core Mechanism of Action

GSK-2256098 is a reversible, ATP-competitive inhibitor of FAK, exhibiting high selectivity with an apparent inhibitory constant (Ki) of 0.4 nM.[1][2] The primary mechanism of action involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397).[1][3] Inhibition of FAK autophosphorylation prevents the recruitment and activation of downstream signaling molecules, thereby disrupting crucial cellular processes implicated in cancer progression.[4][5] The downstream effects of FAK inhibition by GSK-2256098 include the suppression of the PI3K/Akt and ERK/MAPK signaling pathways, which are critical for cell survival, proliferation, migration, and angiogenesis.[1][3][4]

Signaling Pathway Inhibition

The inhibitory effect of GSK-2256098 on the FAK signaling cascade is depicted below. By blocking the initial autophosphorylation of FAK, the drug effectively halts the entire downstream signaling cascade that promotes oncogenic cellular behaviors.

Quantitative In Vitro Activity

GSK-2256098 has demonstrated potent antiproliferative and pro-apoptotic activity across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for FAK Y397 phosphorylation and other key metrics are summarized below.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| OVCAR8 | Ovarian | FAK (Y397) Phosphorylation | 15 | [1][3] |

| U87MG | Glioblastoma | FAK (Y397) Phosphorylation | 8.5 | [1][3] |

| A549 | Lung | FAK (Y397) Phosphorylation | 12 | [1][3] |

Preclinical In Vivo Models

In vivo studies using tumor xenografts have corroborated the in vitro findings. Treatment with GSK-2256098 led to significant tumor growth inhibition and was associated with favorable changes in biomarkers.

| Animal Model | Cancer Type | Key Findings | Reference |

| Ishikawa orthotopic murine model | Uterine Cancer | Reduced tumor weights and fewer metastases. Lower microvessel density (CD31), decreased proliferation (Ki67), and increased apoptosis (TUNEL) were observed, particularly in PTEN-mutant tumors. | [1] |

| U87MG subcutaneous xenograft | Glioblastoma | Dose- and time-dependent inhibition of phosphorylated FAK (pFAK), which correlated with blood concentrations of the drug. | [5] |

Early Clinical Trial Findings

GSK-2256098 has been evaluated in Phase I and II clinical trials for various solid tumors. The data indicates a manageable safety profile and signs of clinical activity, particularly in mesothelioma and glioblastoma.

| Trial Phase | Cancer Type(s) | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Maximum Tolerated Dose (MTD) established at 1000 mg twice daily. Dose-limiting toxicities included proteinuria, fatigue, nausea, and vomiting. Minor tumor responses were observed in patients with melanoma and mesothelioma. | [6][7] |

| Phase I (Expansion Cohort) | Recurrent Glioblastoma | GSK-2256098 crossed the blood-brain barrier, with higher concentrations in tumor tissue than in normal brain. The MTD was confirmed at 1000 mg twice daily. Stable disease was the best response, with one patient remaining on treatment for 11.3 months. | [5][7][8] |

| Phase II | Advanced Pancreatic Ductal Adenocarcinoma (in combination with trametinib) | The combination was well-tolerated but did not demonstrate significant anti-tumor activity in an unselected patient population. | [9] |

Experimental Protocols

In Vitro FAK Phosphorylation Inhibition Assay

A representative workflow for determining the in vitro potency of GSK-2256098 is outlined below.

Methodology Details:

-

Cell Culture: Cancer cell lines such as OVCAR8 (ovarian), U87MG (glioblastoma), and A549 (lung) are cultured in appropriate media.[1][3] For clonogenic assays with pancreatic ductal adenocarcinoma (PDAC) cells, cells are cultured in 6-well plates to approximately 70% confluency.[1]

-

Drug Incubation: Cells are treated with GSK-2256098 at concentrations typically ranging from 0.1 to 10 µM for specified durations.[1][3] For FAK phosphorylation inhibition, a 30-minute incubation is often sufficient.[1] For cell viability and clonogenic survival assays, longer incubation times of 48 to 72 hours are used.[1]

-

Analysis of FAK Phosphorylation: Following treatment, cells are lysed, and protein extracts are subjected to Western blot analysis to determine the levels of phosphorylated FAK (Y397) relative to total FAK.[10]

-

Cell Viability and Clonogenic Assays: For longer-term effects, cell viability is assessed using standard methods. In clonogenic assays, after 48 or 72 hours of treatment, cells are re-seeded and cultured for approximately 9 days, after which colonies are stained and counted.[1]

Clinical Trial Protocol (Glioblastoma Expansion Cohort)

-

Patient Population: Patients with recurrent glioblastoma were enrolled.[5][8]

-

Dosing: GSK-2256098 was administered orally at doses of 500 mg, 750 mg, or 1000 mg twice daily.[5][8]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Serial blood samples were collected for PK analysis.[5][8] A substudy utilized positron-emission tomography (PET) with [11C]-labeled GSK-2256098 to assess tumor and brain penetration.[5][8]

-

Efficacy Assessment: Tumor response was evaluated using MRI every 6 weeks.[5][8]

Summary and Future Directions

The initial findings for this compound establish it as a potent FAK inhibitor with clear antineoplastic activity in preclinical models of various cancers, including ovarian, glioblastoma, lung, and uterine cancers. Early clinical data suggest a manageable safety profile and provide evidence of target engagement and clinical activity, particularly in mesothelioma and glioblastoma. The ability of GSK-2256098 to penetrate the blood-brain barrier in glioblastoma patients is a significant finding.[5][8] While a combination study in unselected pancreatic cancer patients did not show benefit, the potential for GSK-2256098 in biomarker-selected populations, such as PTEN-mutant uterine cancer or merlin-negative mesothelioma, warrants further investigation.[1][6][9] Future research should focus on identifying predictive biomarkers to optimize patient selection and explore rational combination strategies to enhance its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies | MDPI [mdpi.com]

- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of GSK-2256098 Hydrochloride in Inhibiting Cell Adhesion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-2256098 hydrochloride is a potent and selective, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, governing essential cellular processes including adhesion, migration, proliferation, and survival.[1][3] Upregulation and constitutive activation of FAK are frequently observed in a variety of human cancers, correlating with poor prognosis and metastatic potential.[1][4] This technical guide provides an in-depth overview of the mechanism of action of GSK-2256098, its effects on key signaling pathways, and its role in the inhibition of cancer cell adhesion and migration, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of FAK Autophosphorylation

GSK-2256098 targets the kinase activity of FAK, preventing its autophosphorylation at the tyrosine-397 (Y397) residue.[5][6][7] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent formation of the FAK/Src complex leads to the phosphorylation of downstream substrates, propagating signals that are essential for cell motility and survival.[4] By inhibiting FAK autophosphorylation, GSK-2256098 effectively blocks these downstream signaling cascades.[5][6]

Impact on Downstream Signaling Pathways

The inhibition of FAK by GSK-2256098 leads to the attenuation of several key downstream signaling pathways that are crucial for cell adhesion and migration. Notably, it has been shown to decrease the phosphorylation and activation of:

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.

-

ERK/MAPK Pathway: This pathway is involved in the regulation of cell growth and differentiation.[4]

By downregulating these pathways, GSK-2256098 not only inhibits cell motility but can also induce apoptosis in cancer cells.

Quantitative Data: Potency and Cellular Effects

The potency of GSK-2256098 has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Inhibitory Potency of GSK-2256098 against FAK

| Parameter | Value | Reference |

| Enzymatic IC50 | 1.5 nM | [1][3] |

| Apparent Ki | 0.4 nM | [5] |

Table 2: IC50 Values for Inhibition of FAK Y397 Phosphorylation in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U87MG | Glioblastoma | 8.5 | [2][5] |

| A549 | Lung Cancer | 12 | [2][5] |

| OVCAR8 | Ovarian Cancer | 15 | [2][5] |

Table 3: IC50 Values for Antiproliferative Activity of GSK-2256098

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 3.82 | |

| 786-0 | Renal Cancer | > 50 | |

| BXPC-3 | Pancreatic Cancer | > 50 | |

| DU-145 | Prostate Cancer | > 40 | |

| NCI-H1975 | Lung Cancer | > 50 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of GSK-2256098 on cell adhesion and migration.

Western Blotting for FAK Phosphorylation

This assay is used to confirm the on-target effect of GSK-2256098 by measuring the levels of phosphorylated FAK.

-

Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to HRP.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and normalize the levels of phospho-FAK to total FAK or a loading control like GAPDH.

Wound Healing (Scratch) Assay

This assay assesses the effect of GSK-2256098 on collective cell migration.

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh culture medium containing different concentrations of GSK-2256098 or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time relative to the initial scratch area.

Transwell Migration (Boyden Chamber) Assay

This assay evaluates the effect of GSK-2256098 on the migratory capacity of individual cells towards a chemoattractant.

-

Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay.

-

Assay Setup: Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing various concentrations of GSK-2256098 or a vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.

-

Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and stain with a solution like crystal violet.

-

Quantification: Count the number of stained, migrated cells in several random microscopic fields for each insert.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix (ECM) substrate and the inhibitory effect of GSK-2256098.

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin, collagen, or Matrigel) and incubate to allow the protein to adhere. Block non-specific binding sites with BSA.

-

Cell Preparation and Treatment: Harvest cells and resuspend them in serum-free medium. Treat the cells with different concentrations of GSK-2256098 or a vehicle control for a defined period (e.g., 30-60 minutes).

-

Cell Seeding: Seed the treated cells into the ECM-coated wells and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, lysing the cells, and measuring the absorbance of the lysate, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of FAK Inhibition by GSK-2256098

Caption: FAK signaling cascade and the inhibitory action of GSK-2256098.

Experimental Workflow: Transwell Migration Assay

Caption: A typical workflow for a transwell migration assay.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that effectively targets the FAK signaling pathway to inhibit cell adhesion and migration. Its high potency and selectivity make it a suitable candidate for investigating the complex roles of FAK in cancer progression and for exploring FAK inhibition as a strategy in drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of GSK-2256098 and other FAK inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK-2256098 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-2256098 hydrochloride is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] It functions by targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step in FAK activation.[1][2][3][4] Inhibition of FAK activity disrupts downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, which are crucial for cell survival, proliferation, migration, and invasion.[1][2][5] These application notes provide a comprehensive overview of the experimental use of GSK-2256098 in cell culture, including its mechanism of action, quantitative data on its efficacy in various cancer cell lines, and detailed experimental protocols.

Mechanism of Action

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon activation by integrin clustering in response to extracellular matrix (ECM) binding, FAK autophosphorylates at Y397. This phosphorylation event creates a binding site for Src family kinases, leading to the activation of multiple downstream signaling cascades that promote cell survival, growth, and motility.[5][6]

GSK-2256098 selectively inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade. This leads to reduced cell viability, decreased anchorage-independent growth, and inhibition of cell migration and invasion in susceptible cancer cell lines.[2][3]

Quantitative Data Summary

The efficacy of GSK-2256098 has been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data from in vitro studies.

Table 1: IC50 Values for FAK Y397 Phosphorylation

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |

| OVCAR8 | Ovary | 15 | 30 min |

| U87MG | Brain | 8.5 | 30 min |

| A549 | Lung | 12 | 30 min |

Data sourced from Selleck Chemicals product information.[1]

Table 2: IC50 Values for Cell Viability (MTS Assay)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| PANC-1 | Pancreatic | 29 | 72 hr |

| L3.6P1 | Pancreatic | 25 | 72 hr |

Data from a study on pancreatic ductal adenocarcinoma cells.[2]

Table 3: Effective Concentration Ranges in Functional Assays

| Assay Type | Cell Line(s) | Concentration Range (µM) | Incubation Time | Observed Effect |

| Western Blot (pFAK, pAkt, pERK) | PANC-1, L3.6P1 | 0.1 - 10 | 1 hr | Dose-dependent decrease in phosphorylation |

| Clonogenic Survival | PANC-1, L3.6P1 | 0.1 - 10 | 48 - 72 hr | Inhibition of colony formation |

| Anchorage-Independent Growth | PANC-1, L3.6P1 | up to 25 | 21 days | Decreased colony formation in soft agar |

| Cell Migration & Invasion | Glioblastoma cell lines | Not specified | Not specified | Inhibition in 8 out of 26 cell lines |

Data compiled from studies on pancreatic and glioblastoma cell lines.[2][7]

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the effects of GSK-2256098.

Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in an appropriate solvent, such as DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to obtain a range of concentrations for dose-response studies. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

Western Blot Analysis of FAK Pathway Inhibition

This protocol is for assessing the phosphorylation status of FAK and its downstream targets.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: Once the desired confluency is reached, replace the medium with fresh medium containing various concentrations of GSK-2256098 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a short duration to observe direct effects on signaling, typically 1 to 4 hours at 37°C.[2]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-FAK (Y397), total FAK, phospho-Akt, total Akt, phospho-ERK, and total ERK. A loading control such as GAPDH or β-actin should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTS/MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Cell Treatment: Replace the medium with fresh medium containing a range of GSK-2256098 concentrations and a vehicle control.

-

Incubation: Incubate the plate for the desired duration, typically 24, 48, or 72 hours.[2]

-

MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: For MTS assays, measure the absorbance directly. For MTT assays, first, solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and then measure the absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies.

-

Cell Treatment: Treat cells grown in larger flasks or plates with various concentrations of GSK-2256098 for 48-72 hours.[1]

-

Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low, known number of cells (e.g., 500-1000 cells) into new 6-well plates containing fresh, drug-free medium.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 9-14 days), ensuring the medium is changed as needed.[1]

-

Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).

References

- 1. selleckchem.com [selleckchem.com]

- 2. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for GSK-2256098 Hydrochloride in Animal Models of Cancer

Introduction